molecular formula C19H16O3 B2694611 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 212621-51-7

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2694611
CAS No.: 212621-51-7
M. Wt: 292.334
InChI Key: LGEUVGFZNAWGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a methoxy group and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of vanillin with 1-(chloromethyl)naphthalene in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for two days . The reaction can be summarized as follows:

  • Dissolve vanillin (5 g) in anhydrous DMF (50 mL).
  • Add 1-(chloromethyl)naphthalene (5.4 mL) and potassium carbonate (4.99 g) to the solution.
  • Stir the mixture at room temperature for two days.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of anhydrous conditions and appropriate solvents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and naphthalen-1-ylmethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(phenylmethoxy)benzaldehyde
  • 3-Methoxy-4-(2-naphthylmethoxy)benzaldehyde
  • 3-Methoxy-4-(4-naphthylmethoxy)benzaldehyde

Uniqueness

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19-11-14(12-20)9-10-18(19)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEUVGFZNAWGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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